![molecular formula C6H12O4 B12437043 Deoxyquinovose](/img/structure/B12437043.png)
Deoxyquinovose
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Overview
Description
Deoxyquinovose is a rare deoxy sugar, which is a derivative of quinovose. It is characterized by the absence of a hydroxyl group at the third carbon position. This compound is found in various natural products, including bacterial lipopolysaccharides and plant glycosides. Its unique structure and properties make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyquinovose can be synthesized through several chemical routes. One common method involves the reduction of quinovose derivatives. For instance, the reduction of 3,6-dideoxy-3-formamidoglucose can yield this compound . The reaction typically requires a reducing agent such as sodium borohydride under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as bacterial lipopolysaccharides. The extraction process includes hydrolysis of the polysaccharides followed by purification steps like chromatography to isolate the this compound .
Chemical Reactions Analysis
Types of Reactions: Deoxyquinovose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield simpler sugars or sugar alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed:
Oxidation: this compound acids.
Reduction: this compound alcohols.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Deoxyquinovose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Industry: this compound is used in the production of natural sweeteners and flavoring agents.
Mechanism of Action
The mechanism of action of deoxyquinovose and its derivatives involves interactions with specific molecular targets. For instance, in bacterial systems, this compound is a component of lipopolysaccharides that interact with immune receptors, triggering immune responses . The pathways involved include the activation of toll-like receptors and subsequent signaling cascades that lead to immune activation .
Comparison with Similar Compounds
Quinovose: A hydroxylated form of deoxyquinovose.
Rhamnose: Another deoxy sugar with a similar structure but differing in the position of the deoxy group.
Fucose: A deoxy sugar with a similar structure but differing in the configuration of the hydroxyl groups.
Uniqueness of this compound: this compound is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Unlike quinovose, this compound lacks a hydroxyl group at the third carbon, making it less polar and more hydrophobic. This structural difference influences its reactivity and interactions with other molecules, making it a valuable compound for specialized applications .
Biological Activity
Deoxyquinovose, specifically 6-deoxyquinovose (6-DQ), is a monosaccharide that plays a significant role in various biological activities, particularly in the context of bacterial lipopolysaccharides (LPS) and polysaccharides. Its structural characteristics influence immune responses, making it a subject of interest in immunology and microbiology.
Structural Characteristics
6-Deoxyquinovose is a deoxysugar that is structurally related to quinovose, differing primarily by the absence of a hydroxyl group at the 6-position. This modification impacts its biological interactions and functionalities. The sugar is often found in the O-antigens of certain bacteria, influencing their virulence and interaction with host immune systems.
Immune Modulation
Research has demonstrated that 6-deoxyquinovose-containing structures can modulate immune responses. For instance, studies involving synthetic archaeal glycolipids have shown that the β-linkage of 6-deoxyquinovose to lipid cores results in enhanced immune activation, particularly in cytotoxic T lymphocyte (CTL) responses. The presence of specific carbohydrate head groups significantly alters the potency of these immune responses .
Table 1: Impact of 6-Deoxyquinovose on Immune Responses
Glycolipid Structure | CTL Activity | Antibody Titers |
---|---|---|
β-Gentiobiosylarchaeol | High | High |
α-TetraMannosylarchaeol | Moderate | Low |
β-Lactose-linked Glycolipid | Moderate | Moderate |
Role in Bacterial Pathogenicity
In pathogenic bacteria such as Providencia alcalifaciens, 6-deoxyquinovose is part of the O-antigen structure, which is crucial for evading host immune detection. The O-polysaccharides containing this sugar contribute to the structural integrity of LPS and are essential for bacterial virulence .
Case Study: Pathogenicity in Providencia alcalifaciens
- Objective : To assess the role of O-antigens containing 6-deoxyquinovose in immune evasion.
- Method : Analysis of LPS structures through mild acid degradation and sugar composition analysis.
- Findings : The presence of 6-deoxyquinovose was linked to enhanced serological responses and increased resistance to phagocytosis by immune cells.
The mechanisms by which 6-deoxyquinovose exerts its biological effects are multifaceted:
- Receptor Interaction : It may interact with specific receptors on antigen-presenting cells (APCs), enhancing antigen presentation and subsequent T-cell activation.
- Structural Stability : The unique β-linkage configuration contributes to the stability of glycolipid membranes, promoting effective immune signaling pathways .
- Glycosylation Patterns : Variations in glycosylation patterns involving 6-deoxyquinovose can lead to differential activation of immune pathways, emphasizing the importance of structural specificity .
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3R,4R,5R)-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6-/m1/s1 |
InChI Key |
JWFRNGYBHLBCMB-HSUXUTPPSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H](CC=O)O)O)O |
Canonical SMILES |
CC(C(C(CC=O)O)O)O |
Origin of Product |
United States |
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